molecular formula C6H12ClN3O2 B1523740 3-(3-Aminopropyl)imidazolidine-2,4-dione hydrochloride CAS No. 1303889-72-6

3-(3-Aminopropyl)imidazolidine-2,4-dione hydrochloride

Cat. No. B1523740
M. Wt: 193.63 g/mol
InChI Key: BCEFFVHFRCXIEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Aminopropyl)imidazolidine-2,4-dione hydrochloride is a chemical compound with the CAS Number: 1303889-72-6 . It has a molecular weight of 193.63 . The IUPAC name for this compound is 3-(3-aminopropyl)-2,4-imidazolidinedione hydrochloride .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, new compounds containing two or three biologically active imidazolidine-2,4-dione cores were synthesized through two- and three-way optimization of 3 and 4CR by Knoevenagel condensation . In another attempt, two and three Bucherer–Berg modified with 5 and 7CR directed to synthesize larger homologous molecules were used .


Molecular Structure Analysis

The InChI code for 3-(3-Aminopropyl)imidazolidine-2,4-dione hydrochloride is 1S/C6H11N3O2.ClH/c7-2-1-3-9-5(10)4-8-6(9)11;/h1-4,7H2,(H,8,11);1H . This code provides a unique identifier for the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the retrieved data.

Scientific Research Applications

Microwave-Assisted Synthesis

One study demonstrates the efficient one-pot microwave-assisted synthesis of 3-(thien-3-yl)imidazolidine-2,4-dione analogs from 1H-thieno[3,2-d][1,3]oxazine-2,4-dione with natural α-amino acids, highlighting a novel synthetic route for imidazolidine derivatives (Brouillette et al., 2007).

Antinociceptive Effects

Research on the antinociceptive effects of hydantoin derivatives in mice suggests potential therapeutic applications for imidazolidine-2,4-dione compounds in treating neuropathic pain (Queiroz et al., 2015).

Crystal Structure Analysis

A study on the synthesis and crystal structure of 3-amino-1-(5-chloro-2-hydroxyphenyl)imidazolidine-2,4-dione provides insights into the molecular conformation and potential for pharmaceutical intermediates (Aydin et al., 2013).

Synthesis and Biological Activity

Another area of research includes the synthesis and evaluation of imidazolidine-2,4-dione derivatives for hypoglycemic activity, suggesting the potential of these compounds in diabetes treatment (Hussain et al., 2015).

Material Science Applications

Imidazolidine-2,4-dione derivatives have also been explored as corrosion inhibitors for mild steel in acidic solutions, demonstrating the versatility of these compounds beyond pharmaceutical applications (Elbarki et al., 2020).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

3-(3-aminopropyl)imidazolidine-2,4-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O2.ClH/c7-2-1-3-9-5(10)4-8-6(9)11;/h1-4,7H2,(H,8,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCEFFVHFRCXIEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)N1)CCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Aminopropyl)imidazolidine-2,4-dione hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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